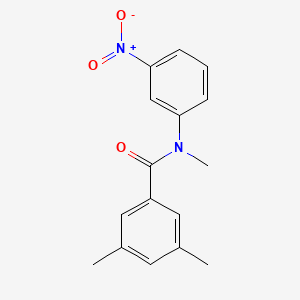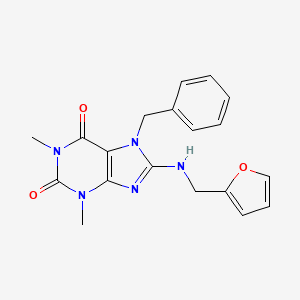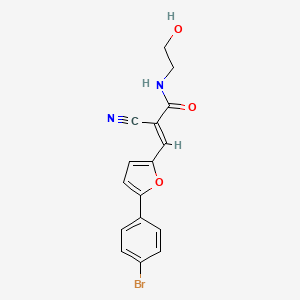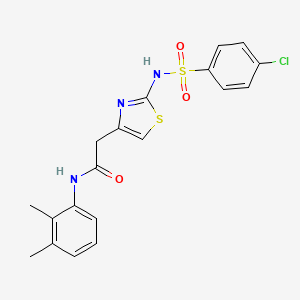
N,3,5-trimethyl-N-(3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,3,5-trimethyl-N-(3-nitrophenyl)benzamide” is a chemical compound with the CAS number 338757-45-2 . It is also known as "N,3,5-TRIMETHYL-N-(3-NITROPHENYL)BENZENECARBOXAMIDE" .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H16N2O3 . The InChI code is 1S/C16H16N2O3/c1-11-7-12(2)9-13(8-11)16(19)17(3)14-5-4-6-15(10-14)18(20)21/h4-10H,1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 284.31 .Wissenschaftliche Forschungsanwendungen
Chemosensory Applications
N-nitrophenyl benzamide derivatives, structurally similar to N,3,5-trimethyl-N-(3-nitrophenyl)benzamide, have been developed as chemosensors for detecting cyanide ions in aqueous environments. Their high selectivity for CN- ions makes them practical for monitoring cyanide concentrations in water samples, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon of these compounds (Sun, Wang, & Guo, 2009).
Material Science and Polymerization Reactivity
In the field of material science, N-(2-benzoylphenyl)benzamido nickel(II) complexes have been investigated for their reactivity in polymerization processes. These studies have shown the potential of such complexes in producing low molecular weight polyethylene, demonstrating the role of these compounds in catalyzing polymerization reactions and influencing the properties of the produced polymers (Shim, Kim, Lee, Shin, & Chung, 2003).
Corrosion Inhibition
N-phenyl-benzamide derivatives, which share a functional group similarity with this compound, have been evaluated for their effectiveness as corrosion inhibitors. Specifically, their role in preventing acidic corrosion of mild steel has been highlighted, with experimental and computational studies showing variations in inhibition efficiency based on the presence of electron-withdrawing or releasing substituents (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Enzyme Inhibition for Therapeutic Targets
The exploration of N-nitrophenyl benzamide derivatives as inhibitors of carbonic anhydrase isoforms highlights a critical area of therapeutic research. Such studies are vital for understanding the molecular basis of enzyme inhibition and developing potential therapeutic agents targeting conditions related to enzyme dysregulation (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Antimicrobial Agents
The antimicrobial potential of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives against a range of microorganisms has been investigated. These studies provide insights into the broad spectrum of activity of these compounds, highlighting their potential as candidates for developing new antimicrobial agents (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı-Şener, & Abbasoǧlu, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,3,5-trimethyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-12(2)9-13(8-11)16(19)17(3)14-5-4-6-15(10-14)18(20)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLACBAQSIHWPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)
![N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896825.png)
![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)


![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)
